molecular formula C14H25NO3 B1424248 Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate CAS No. 1235553-77-1

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate

Cat. No. B1424248
M. Wt: 255.35 g/mol
InChI Key: OMRUPOXYBYHRKM-UHFFFAOYSA-N
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Description

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperidone derivatives, such as Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate, involves several steps. The compound is typically synthesized from N-tert-butyloxycarbonylpiperidin-4-one with sodium hydride in tetrahydrofuran at 0 - 20℃ for 0.5h, followed by the addition of methyl iodide in tetrahydrofuran at 0 - 20℃ for 2h .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate can be analyzed using X-ray single crystal diffraction . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

The chemical reactions involving Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate are complex and involve several stages. For example, the compound can be synthesized from N-tert-butyloxycarbonylpiperidin-4-one with sodium hydride in tetrahydrofuran, followed by the addition of methyl iodide .


Physical And Chemical Properties Analysis

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate has a molecular weight of 255.35 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.01, indicating its lipophilicity . The compound is soluble, with a solubility of 0.448 mg/ml .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate is utilized in the stereoselective synthesis of piperidine derivatives. For example, its reaction with L-selectride in anhydrous tetrahydrofuran produces tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield (Boev et al., 2015). Additionally, the reaction of its dimethylhydrazone with BuLi and iodides of protected alcohols leads to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which are important for synthesizing N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).

Synthesis of Biologically Active Compounds

This compound serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, derived from tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate, is an important intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor—CP-690550 (Chen Xin-zhi, 2011).

In Molecular and X-ray Crystallography

This compound's derivatives are used in molecular and X-ray crystallography studies. X-ray studies reveal the structural details of these compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, which occurs in the 4-enol form and shows specific molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).

Development of Schiff Base Compounds

It is also used in the synthesis of Schiff base compounds. For example, its reaction with ethyl cyanomalonate and sulfur, followed by coupling with aromatic aldehydes, forms Schiff base compounds characterized using spectroscopic methods and X-ray crystallographic analysis (Çolak et al., 2021).

Contribution to Drug Development

This compound contributes significantly to drug development processes, including synthesis routes that are simple, operationally straightforward, and suitable for industrial scale-up. This enhances the production of important intermediates in drug synthesis (Kong et al., 2016).

Safety And Hazards

The compound is classified as a warning signal word. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-8-13(4,5)10(16)14(6,7)9-15/h8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRUPOXYBYHRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(C1=O)(C)C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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